
2-Amino-4-oxo-4H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxo-4H-chromene-3-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions at elevated temperatures . Another method involves the use of chromone carboxylic acids activated with organophosphoric or phosphonium salts as coupling reagents .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as using environmentally friendly solvents and catalysts. For instance, the use of nanocatalysts like MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, which can exhibit different biological activities .
Scientific Research Applications
2-Amino-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: It is being explored for its antimicrobial, antituberculosis, and antidiabetic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure but differ in their functional groups.
Coumarins: Another class of compounds with a benzopyran ring, known for their anticoagulant properties.
Uniqueness: 2-Amino-4-oxo-4H-chromene-3-carboxylic acid stands out due to its diverse pharmacological activities and its potential as a versatile scaffold for drug development. Its unique combination of functional groups allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
773870-06-7 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-amino-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c11-9-7(10(13)14)8(12)5-3-1-2-4-6(5)15-9/h1-4H,11H2,(H,13,14) |
InChI Key |
HOVKDMWOXAPRSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



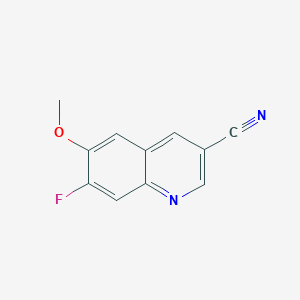

![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

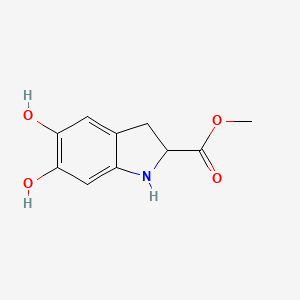
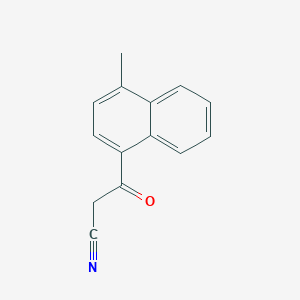
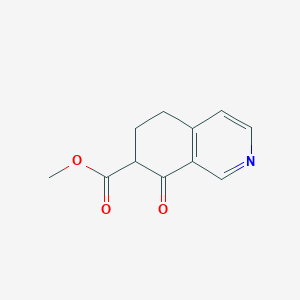

![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

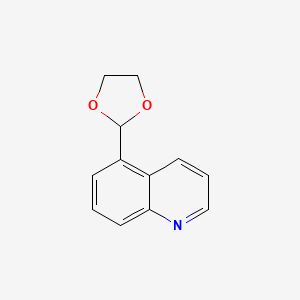
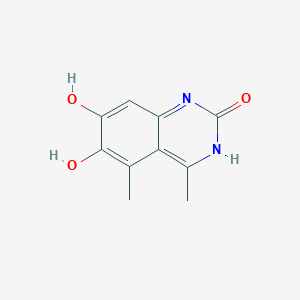
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)
